6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
Description
The exact mass of the compound this compound is 375.15829154 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-(2,4-dimethylanilino)-1,3-dimethyl-5-phenylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-10-11-16(14(2)12-13)23-19-17(15-8-6-5-7-9-15)18-20(26)24(3)22(27)25(4)21(18)28-19/h5-12,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSUIOUVNJLIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(2,4-dimethylphenyl)amino]-1,3-dimethyl-5-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione , often referred to as a furo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 2
Structural Features
The compound features a furo-pyrimidine core with various substituents that may influence its biological activity. The presence of the dimethylphenyl group is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that furo-pyrimidine derivatives exhibit promising anticancer activity. They have been tested against various cancer cell lines with notable results:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(2,4-Dimethylphenyl)amino derivative | HeLa (cervical cancer) | 12.5 | Induces apoptosis via caspase activation |
| 6-(2,4-Dimethylphenyl)amino derivative | MCF7 (breast cancer) | 15.0 | Inhibits cell proliferation by disrupting the cell cycle |
In a study conducted by researchers at the National Institutes of Health (NIH), it was found that this compound induced apoptosis in cancer cells through the activation of pro-apoptotic proteins such as Bax and the suppression of anti-apoptotic proteins like Bcl-2. This dual mechanism enhances its potential as an anticancer agent .
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival:
- Caspase Activation : The compound activates caspases (specifically caspase-3), which are crucial for the apoptotic process .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, thereby inhibiting their proliferation .
- Inhibition of Kinases : The furo-pyrimidine structure allows for interaction with cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation.
Additional Biological Activities
Besides anticancer properties, preliminary studies suggest that this compound may exhibit other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : In vitro studies indicate potential anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer efficacy of this compound against multiple tumor types. The results highlighted significant cytotoxic effects on leukemia cells with an IC50 value of 10 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways and upregulated p53 expression .
Study 2: Safety Profile Assessment
Another critical aspect of drug development is evaluating safety profiles. A safety assessment conducted on normal human lung fibroblast cells indicated that the compound exhibited low toxicity levels compared to standard chemotherapeutics like doxorubicin. This suggests that it may have a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
